

Application Notes and Protocols for Assessing Sec61-IN-5 Cytotoxicity

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Compound of Interest

Compound Name: Sec61-IN-5

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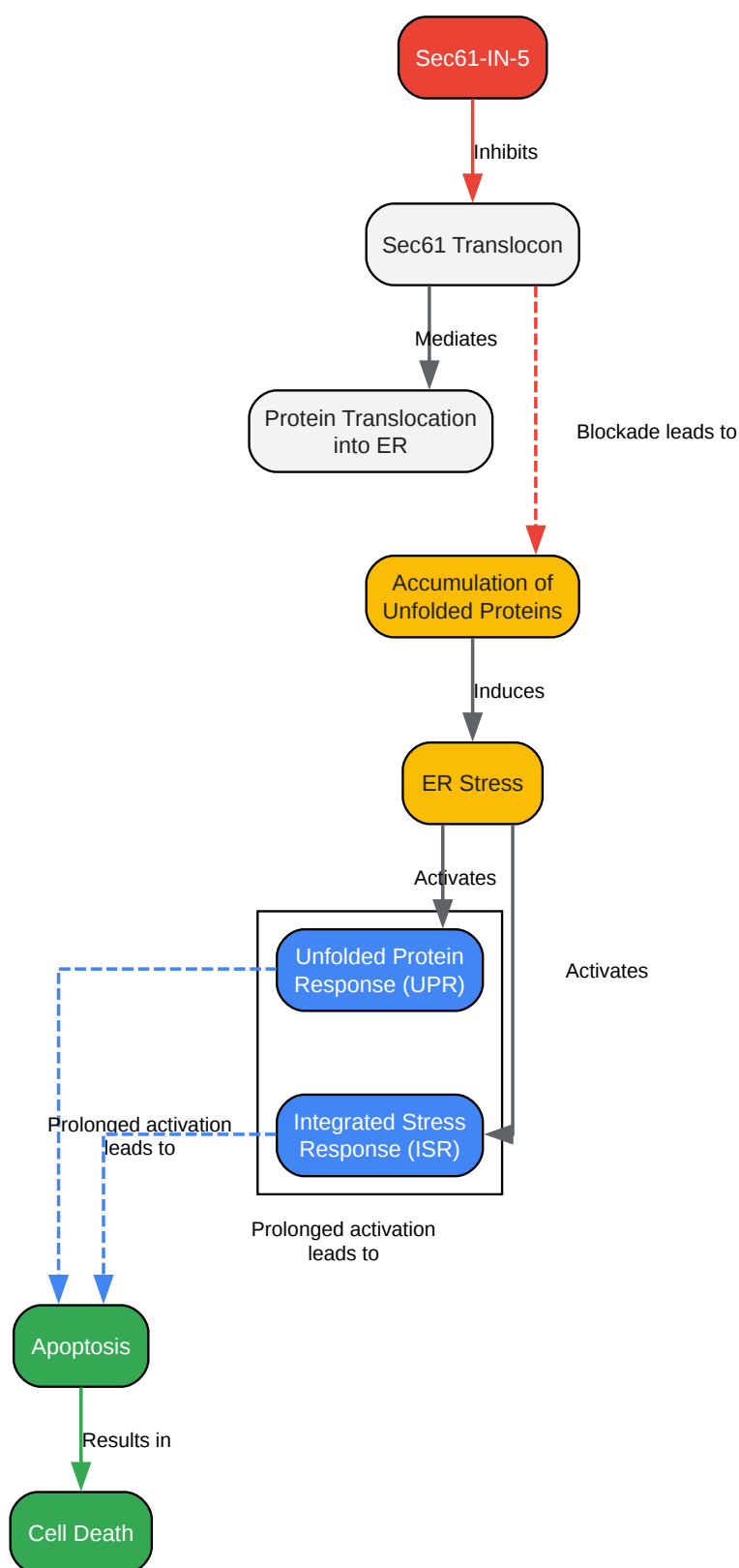
For Researchers, Scientists, and Drug Development Professionals

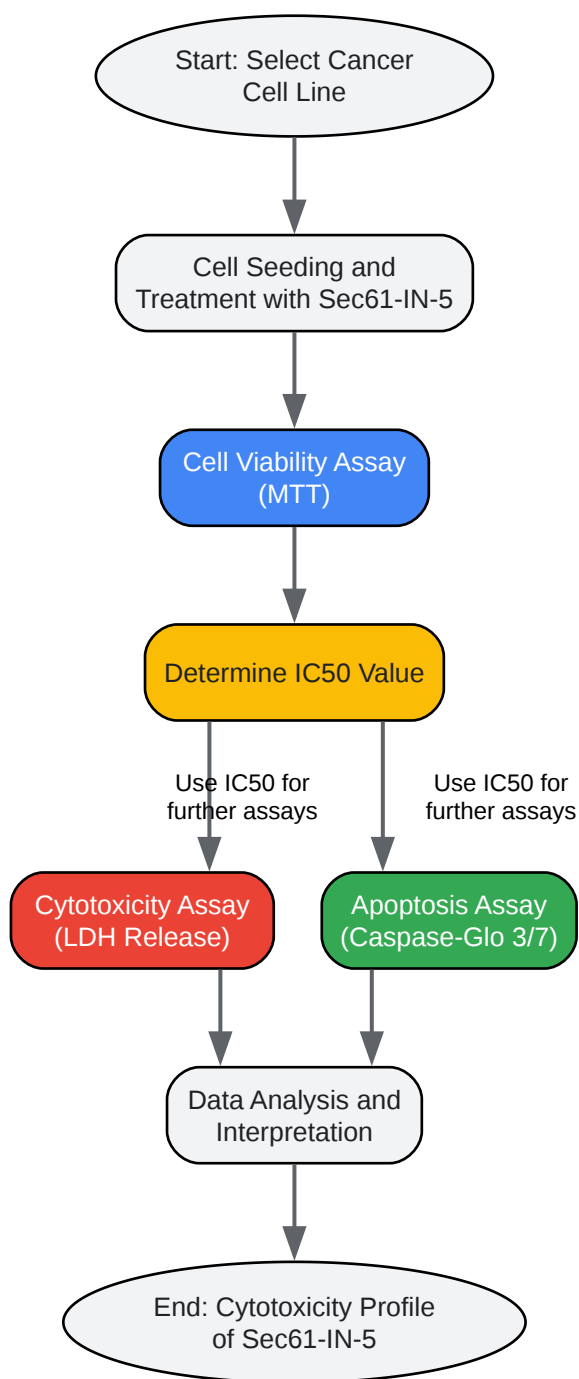
These application notes provide a comprehensive protocol for evaluating the cytotoxic effects of **Sec61-IN-5**, a small molecule inhibitor of the Sec61 translocon. The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the translocation of a majority of secretory and transmembrane proteins.[1][2] Inhibition of this channel disrupts protein homeostasis, leading to ER stress, the unfolded protein response (UPR), and ultimately, apoptosis, making it a promising target for therapeutic intervention, particularly in oncology.[3][4]

Sec61-IN-5, like other Sec61 inhibitors, is thought to bind to the Sec61 α subunit, locking the translocon in a closed state and preventing the passage of nascent polypeptides.[5] This guide details established in vitro assays to quantify the cytotoxic and apoptotic effects of **Sec61-IN-5** on cultured cancer cells.

I. Signaling Pathway Overview

Inhibition of the Sec61 translocon by **Sec61-IN-5** obstructs the entry of newly synthesized proteins into the endoplasmic reticulum. This leads to an accumulation of unfolded proteins in the cytoplasm, triggering the Unfolded Protein Response (UPR) and the Integrated Stress Response (ISR). While initially aimed at restoring cellular homeostasis, prolonged ER stress activates apoptotic pathways, leading to programmed cell death.





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